![molecular formula C26H22N4O2S B14543583 5,5'-Sulfanediylbis[2-cyano-5-(4-methylphenyl)penta-2,4-dienamide] CAS No. 62090-63-5](/img/structure/B14543583.png)
5,5'-Sulfanediylbis[2-cyano-5-(4-methylphenyl)penta-2,4-dienamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Sulfanediylbis[2-cyano-5-(4-methylphenyl)penta-2,4-dienamide] is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Sulfanediylbis[2-cyano-5-(4-methylphenyl)penta-2,4-dienamide] typically involves the reaction of 4-methylphenyl derivatives with cyano and penta-2,4-dienamide groups under controlled conditions. The reaction conditions often include the use of solvents like hexane and petroleum ether, and the process may be optimized using techniques such as FT-IR, NMR, and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced crystallization techniques and quality control measures is essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5,5’-Sulfanediylbis[2-cyano-5-(4-methylphenyl)penta-2,4-dienamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties .
Scientific Research Applications
5,5’-Sulfanediylbis[2-cyano-5-(4-methylphenyl)penta-2,4-dienamide] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5,5’-Sulfanediylbis[2-cyano-5-(4-methylphenyl)penta-2,4-dienamide] involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: A compound with similar structural features and applications.
2,4-Pentadienamide, 5,5’-thiobis[2-cyano-5-(4-methylphenyl)-: Another related compound with comparable properties.
Uniqueness
Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in multiple fields .
Properties
CAS No. |
62090-63-5 |
|---|---|
Molecular Formula |
C26H22N4O2S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[5-amino-4-cyano-1-(4-methylphenyl)-5-oxopenta-1,3-dienyl]sulfanyl-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C26H22N4O2S/c1-17-3-7-19(8-4-17)23(13-11-21(15-27)25(29)31)33-24(14-12-22(16-28)26(30)32)20-9-5-18(2)6-10-20/h3-14H,1-2H3,(H2,29,31)(H2,30,32) |
InChI Key |
RVHYACDOYODMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)SC(=CC=C(C#N)C(=O)N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl-](/img/structure/B14543504.png)
![Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14543519.png)
![(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate](/img/structure/B14543529.png)
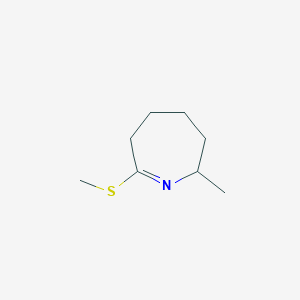
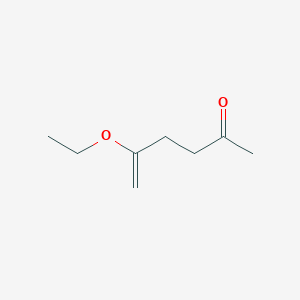
![Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]-](/img/structure/B14543542.png)
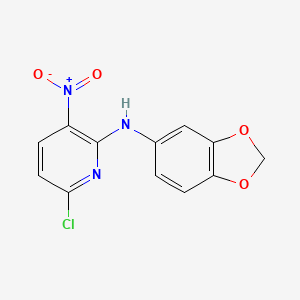
![thieno[2,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14543555.png)
![1,4-Diphenyl-5H-benzo[7]annulene](/img/structure/B14543558.png)
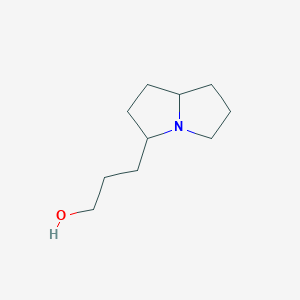
![5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol](/img/structure/B14543567.png)
![3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14543572.png)
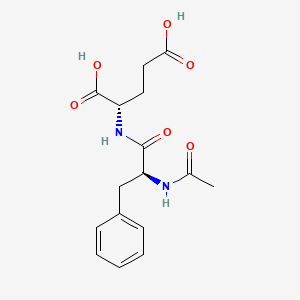
![N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B14543606.png)
